molecular formula C21H12ClN3O B8205764 2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine

2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine

Cat. No.: B8205764
M. Wt: 357.8 g/mol
InChI Key: NKLKYZYRMGGYGN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine typically involves multi-step organic synthesis techniques. The process generally starts with the preparation of the dibenzofuran and triazine intermediates, followed by their coupling under specific reaction conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine involves its interaction with molecular targets through its functional groups. The chloro group, dibenzofuran moiety, and phenyl group contribute to its reactivity and binding affinity with various biological and chemical entities. The pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-dibenzofuran-4-yl-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)16-11-6-10-15-14-9-4-5-12-17(14)26-18(15)16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKYZYRMGGYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.